Vedaclidine

Übersicht

Beschreibung

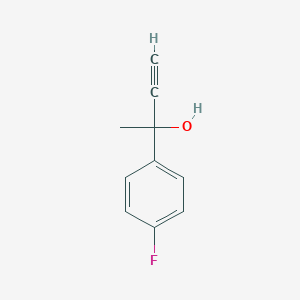

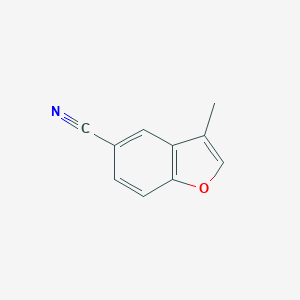

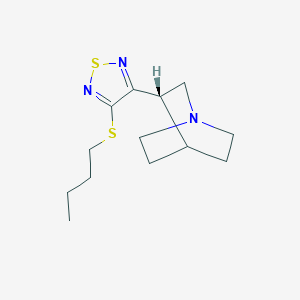

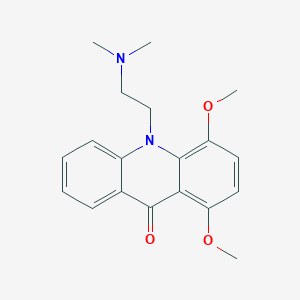

Vedaclidin, auch bekannt unter seinem IUPAC-Namen (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]chinuclidin, ist ein experimentelles Analgetikum. Es wirkt als gemischter Agonist-Antagonist an muskarinischen Acetylcholinrezeptoren, wobei es ein potenter und selektiver Agonist für die M1- und M4-Subtypen ist, und ein Antagonist an den M2-, M3- und M5-Subtypen . Vedaclidin ist für seine potente analgetische Wirkung bekannt und ist über dreimal effektiver als Morphin .

2. Herstellungsmethoden

Die Synthese von Vedaclidin umfasst mehrere Schritte:

Bildung des Thiadiazolrings: Der erste Schritt beinhaltet die Bildung des 1,2,5-Thiadiazolrings. Dies wird typischerweise durch die Reaktion geeigneter Thioamide mit Nitrilen unter oxidativen Bedingungen erreicht.

Anlagerung der Butylsulfanyl-Gruppe: Die Butylsulfanyl-Gruppe wird durch nukleophile Substitutionsreaktionen eingeführt, wobei ein Butylthiol mit dem Thiadiazolring reagiert.

Chinuclidinringbildung: Der Chinuclidinring wird separat synthetisiert und dann durch eine Reihe von Kondensationsreaktionen an den Thiadiazolring angeglichen.

Vorbereitungsmethoden

The synthesis of Vedaclidine involves several steps:

Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,2,5-thiadiazole ring. This is typically achieved through the reaction of appropriate thioamides with nitriles under oxidative conditions.

Attachment of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where a butylthiol reacts with the thiadiazole ring.

Quinuclidine Ring Formation: The quinuclidine ring is synthesized separately and then attached to the thiadiazole ring through a series of condensation reactions.

Analyse Chemischer Reaktionen

Vedaclidin unterliegt mehreren Arten chemischer Reaktionen:

Oxidation: Das Schwefelatom in der Butylsulfanyl-Gruppe kann unter geeigneten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Thiadiazolring kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Alkylhalogenide für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Chinuclidin-Derivate .

Wissenschaftliche Forschungsanwendungen

Vedaclidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von muskarinischen Acetylcholinrezeptorliganden zu untersuchen.

Biologie: Vedaclidin wird verwendet, um die Rolle von muskarinischen Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

5. Wirkmechanismus

Vedaclidin übt seine Wirkungen aus, indem es auf muskarinische Acetylcholinrezeptoren wirkt. Es ist ein potenter und selektiver Agonist für die M1- und M4-Subtypen, die an der Modulation der Schmerzempfindung und kognitiven Funktionen beteiligt sind. Gleichzeitig wirkt es als Antagonist an den M2-, M3- und M5-Subtypen, was dazu beiträgt, Nebenwirkungen wie Speichelfluss und Zittern zu verringern . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der Acetylcholinausschüttung und die Hemmung von Schmerzsignalwegen .

Wirkmechanismus

Vedaclidine exerts its effects by acting on muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, which are involved in modulating pain perception and cognitive functions. At the same time, it acts as an antagonist at the M2, M3, and M5 subtypes, which helps to mitigate side effects such as salivation and tremor . The molecular targets and pathways involved include the modulation of acetylcholine release and the inhibition of pain signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Vedaclidin ist einzigartig in seiner dualen Agonist-Antagonist-Aktivität an muskarinischen Rezeptoren. Ähnliche Verbindungen umfassen:

Aceclidin: Ein muskarinischer Agonist, der zur Behandlung von Glaukom eingesetzt wird.

Im Vergleich zu diesen Verbindungen macht die einzigartige Kombination von Agonist- und Antagonist-Aktivitäten von Vedaclidin an verschiedenen muskarinischen Rezeptorsubtypen es besonders effektiv als Analgetikum mit weniger Nebenwirkungen .

Eigenschaften

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPXVURFDJHGI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275663 | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141575-50-0 | |

| Record name | Vedaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEDACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

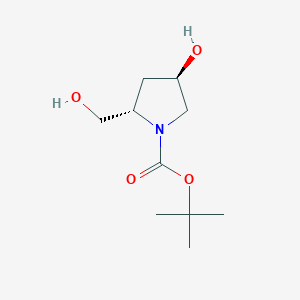

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)

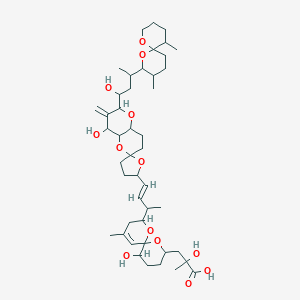

![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)

![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)